ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a bromine atom at the 7th position, a hydroxypropyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 7th position. This is followed by the alkylation of the indole ring to attach the hydroxypropyl group at the 3rd position. Finally, esterification is performed to introduce the ethyl ester group at the 2nd position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but
Biological Activity
Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C14H16BrNO3
- Molecular Weight : 326.19 g/mol
- CAS Number : 1073067-97-6
The compound features a bromine atom at the 7th position, a hydroxypropyl group at the 3rd position, and an ethyl ester group at the 2nd position of the indole ring. The presence of these functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : An indole derivative is brominated to introduce the bromine atom.
- Alkylation : The hydroxypropyl group is attached through an alkylation reaction.
- Esterification : Finally, esterification introduces the ethyl ester group.
These multi-step reactions are crucial for obtaining the desired compound in sufficient yield and purity .
Research indicates that compounds in the indole family, including this compound, exhibit various biological activities due to their interaction with specific molecular targets. Some key mechanisms include:
- Inhibition of Anti-Apoptotic Proteins : This compound has been linked to the inhibition of Myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family that plays a critical role in regulating apoptosis. By inhibiting Mcl-1, it may promote apoptosis in cancer cells, making it a potential candidate for cancer therapy .
- Modulation of Immune Response : Indole derivatives can influence T helper (Th) cell responses, particularly through modulation of interleukin-4 (IL-4) production. This suggests potential applications in immunotherapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of related indole derivatives, providing insights into their potential therapeutic uses:
- Anticancer Activity : A study demonstrated that indole derivatives can induce apoptosis in various cancer cell lines through Mcl-1 inhibition. This compound's structural features suggest it may exhibit similar effects .
- Antiviral Activity : Research on related compounds has shown antiviral properties against HIV and other viruses. The structure–activity relationship (SAR) analyses indicate that halogenated indoles often enhance antiviral potency, suggesting that this compound could be explored for similar applications .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Potential anticancer and antiviral activity | Mcl-1 inhibition |
Indole Derivative A | Anticancer | Apoptosis induction via Bcl-2 family inhibition |
Indole Derivative B | Antiviral | Inhibition of viral replication |
Properties
IUPAC Name |
ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-2-19-14(18)13-10(6-4-8-17)9-5-3-7-11(15)12(9)16-13/h3,5,7,16-17H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFBQKVPNUAJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Br)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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